

# 3-Methyl-5-phenylisoxazole chemical properties and structure

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## Compound of Interest

Compound Name: 3-Methyl-5-phenylisoxazole

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An In-depth Technical Guide to **3-Methyl-5-phenylisoxazole**: Chemical Properties and Structure

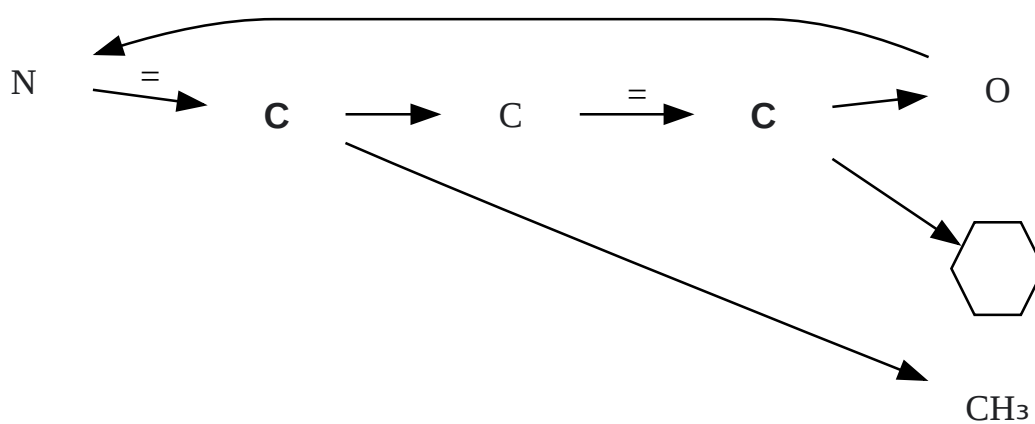
## Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of **3-Methyl-5-phenylisoxazole**. Aimed at researchers, scientists, and professionals in drug development, this document consolidates essential data, including physicochemical properties, spectroscopic data, and experimental protocols. Furthermore, it delves into the potential biological significance of the isoxazole scaffold, supported by relevant studies.

## Chemical Structure and Identifiers

**3-Methyl-5-phenylisoxazole** is a heterocyclic aromatic organic compound featuring a five-membered isoxazole ring substituted with a methyl group at position 3 and a phenyl group at position 5.

IUPAC Name: 3-methyl-5-phenyl-1,2-oxazole[1] Synonyms: 5-Phenyl-3-methylisoxazole, Isoxazole, 3-methyl-5-phenyl-[1] CAS Number: 1008-75-9[2][3] Molecular Formula: C<sub>10</sub>H<sub>9</sub>NO[2][3] SMILES: Cc1cc(on1)-c2ccccc2[2] InChI Key: FBYQIYSAUFWXQK-UHFFFAOYSA-N[2][3]



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Figure 1: Chemical structure of **3-Methyl-5-phenylisoxazole**.

## Physicochemical Properties

The key physicochemical properties of **3-Methyl-5-phenylisoxazole** are summarized in the table below.

Property	Value	Reference
Molecular Weight	159.18 g/mol	[1][2]
Appearance	White solid	[4][5]
Melting Point	63-68 °C	[2]
Boiling Point	262-264 °C (at 760 mmHg)	[2]
pKa	-2.38 ± 0.28 (Predicted)	[5]
Storage	Sealed in dry, room temperature	[5][6]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3-Methyl-5-phenylisoxazole**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons in the molecule.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) δ (ppm): 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH<sub>3</sub>)[4]

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum complements the <sup>1</sup>H NMR data.

- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) δ (ppm): 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40[4]

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands for **3-Methyl-5-phenylisoxazole** are expected in the following regions:

- Aromatic C-H stretch: 3100-3000  $\text{cm}^{-1}$
- Aliphatic C-H stretch: 2960-2850  $\text{cm}^{-1}$ [\[7\]](#)
- C=C Aromatic stretch: ~1600-1450  $\text{cm}^{-1}$
- C=N stretch: ~1650-1550  $\text{cm}^{-1}$
- N-O stretch: ~1385-1340  $\text{cm}^{-1}$

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For **3-Methyl-5-phenylisoxazole**, the molecular ion peak  $[M]^+$  is expected at  $m/z$  159.[\[1\]](#)

## Experimental Protocols

### Synthesis of 3,5-Disubstituted Isoxazoles

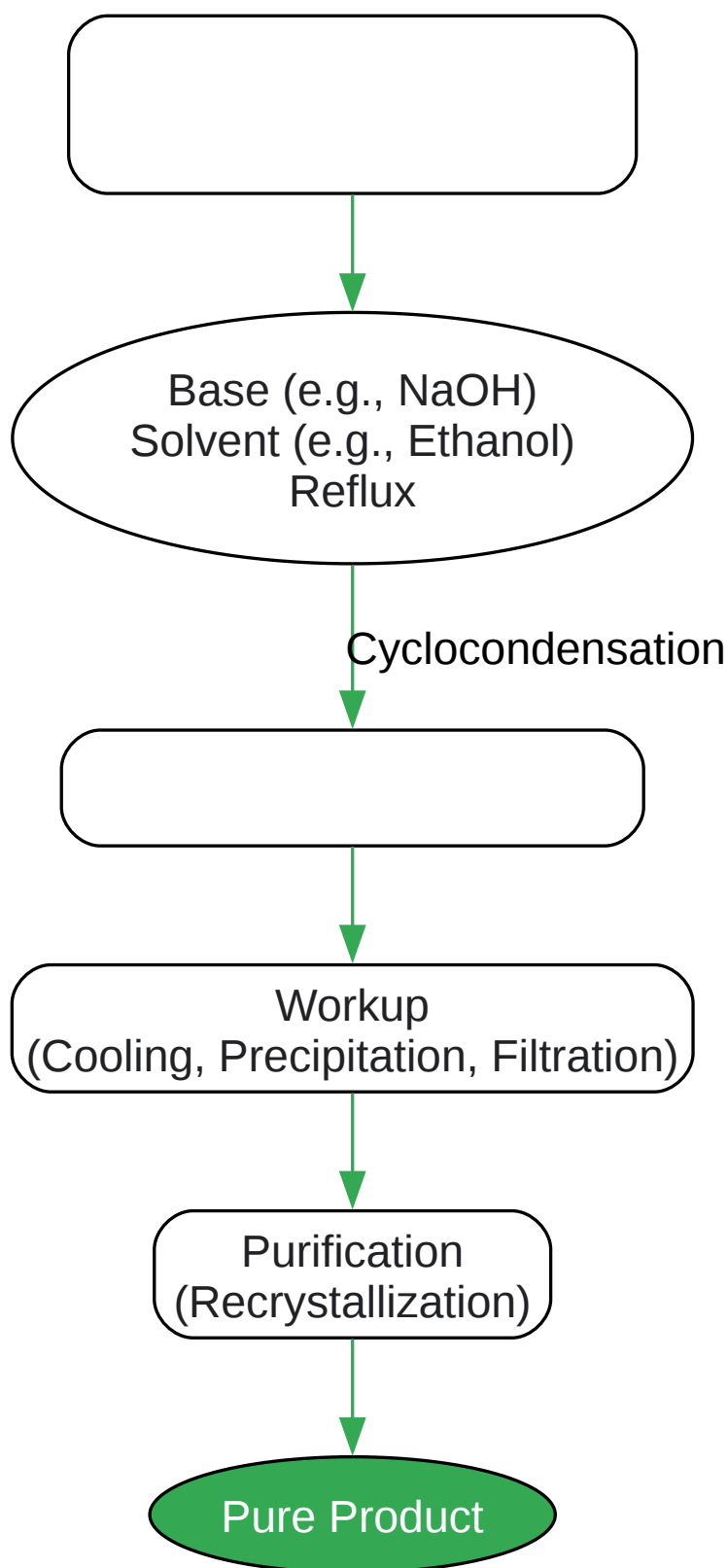
A general and widely used method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[\[8\]](#) For the synthesis of **3-Methyl-5-phenylisoxazole**, the starting material would be 1-phenyl-1,3-butanedione.

Reaction: 1-phenyl-1,3-butanedione + Hydroxylamine  $\rightarrow$  **3-Methyl-5-phenylisoxazole** + 2H<sub>2</sub>O

General Procedure:

- Dissolve the 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione) in a suitable solvent such as ethanol.
- Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the reaction mixture.
- Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the reaction mixture and pour it into cold water.
- The precipitated solid product is collected by filtration, washed with water, and dried.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.



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Figure 2: General synthesis workflow for **3-Methyl-5-phenylisoxazole**.

## Analytical Methods

- Nuclear Magnetic Resonance (NMR): Samples are typically dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) for  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis. Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon nuclei.[4]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be performed to confirm the purity and molecular weight of the compound.[1]

## Reactivity and Biological Significance

The isoxazole ring is a prominent scaffold in medicinal chemistry due to its diverse biological activities. While specific data on the biological activity of **3-Methyl-5-phenylisoxazole** is limited in the provided search results, isoxazole derivatives have demonstrated a wide range of pharmacological properties.

- Anticancer Activity: Novel isoxazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as human liver and breast cancer cells. Some of these compounds have been shown to induce apoptosis and cell cycle arrest.[9]
- Enzyme Inhibition: Phenylisoxazole derivatives have been investigated as potential inhibitors of enzymes like  $\alpha$ -amylase and  $\alpha$ -glucosidase, which are relevant targets in the management of type 2 diabetes.[10]
- Antibacterial Properties: The isoxazole nucleus is a key component of some sulfonamide antibiotics, indicating its importance in the development of antibacterial agents.[11]

The synthetic accessibility of the isoxazole ring allows for the generation of large libraries of compounds for screening and drug discovery programs.

## Safety Information

- GHS Classification: **3-Methyl-5-phenylisoxazole** is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1]
- Hazard Statements: H302: Harmful if swallowed.[1][12]

- Precautionary Statements: P264, P270, P301+P317, P330, P501.[1]
- Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, and gloves when handling this compound.[2]

## Conclusion

**3-Methyl-5-phenylisoxazole** is a well-characterized compound with defined chemical and physical properties. Its synthesis is straightforward, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The isoxazole moiety is of significant interest in medicinal chemistry, suggesting that **3-Methyl-5-phenylisoxazole** and its derivatives could serve as valuable building blocks for the development of new therapeutic agents. This guide provides a solid foundation of technical information for researchers working with this compound.

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